molecular formula C8H13Cl2N3 B1455109 2-Pyrrolidin-2-yl-pyrazine dihydrochloride CAS No. 1361116-60-0

2-Pyrrolidin-2-yl-pyrazine dihydrochloride

Cat. No.: B1455109
CAS No.: 1361116-60-0
M. Wt: 222.11 g/mol
InChI Key: SHJNPOYOLITHAN-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-pyrazine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3. It is characterized by the presence of a pyrrolidine ring and a pyrazine ring, both of which are nitrogen-containing heterocycles. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride typically involves the reaction of pyrrolidine with pyrazine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between these two components. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolidin-2-yl-pyrazine oxide, while reduction may produce a more saturated derivative of the compound.

Scientific Research Applications

2-Pyrrolidin-2-yl-pyrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Pyrazine: Another nitrogen-containing heterocycle with applications in pharmaceuticals and agrochemicals.

    Pyrrolidin-2-one: A derivative of pyrrolidine with potential antitumor activity.

Uniqueness

2-Pyrrolidin-2-yl-pyrazine dihydrochloride is unique due to the combination of the pyrrolidine and pyrazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not found in simpler compounds like pyrrolidine or pyrazine alone. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-pyrrolidin-2-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-7(10-3-1)8-6-9-4-5-11-8;;/h4-7,10H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJNPOYOLITHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 2
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 3
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 4
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 5
2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Reactant of Route 6
2-Pyrrolidin-2-yl-pyrazine dihydrochloride

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